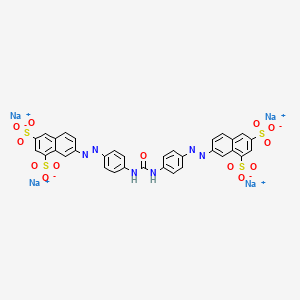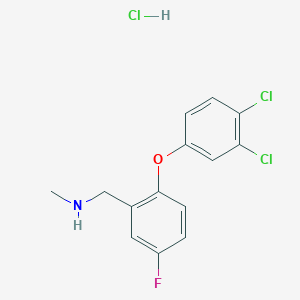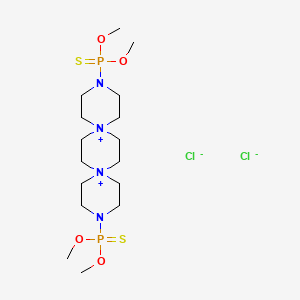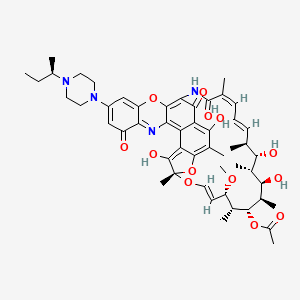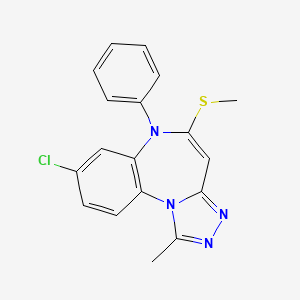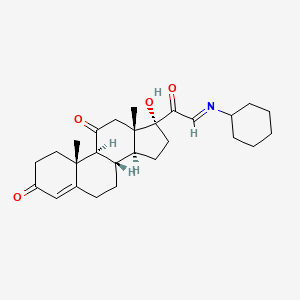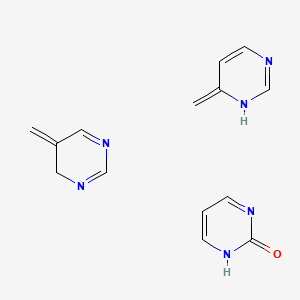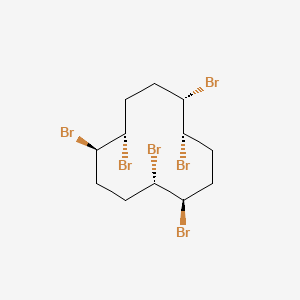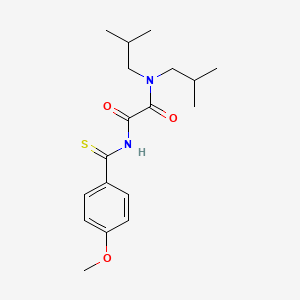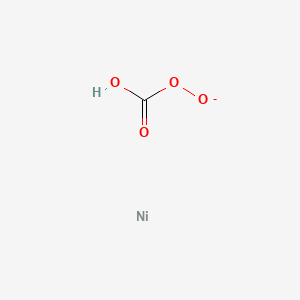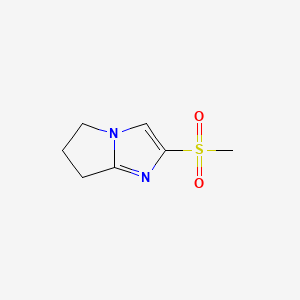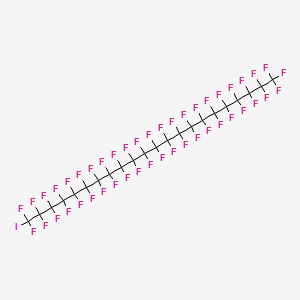
Pentatetracontafluoro-22-iododocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentatetracontafluoro-22-iododocosane is a chemical compound characterized by its unique structure, which includes a long carbon chain with fluorine and iodine atoms attached. This compound is part of the broader class of organofluorine compounds, which are known for their stability and resistance to degradation. The presence of fluorine atoms imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentatetracontafluoro-22-iododocosane typically involves the iodination of a fluorinated precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of iodine to the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by iodination. These processes are carried out in specialized reactors designed to handle the highly reactive fluorine gas and iodine. The production methods are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Pentatetracontafluoro-22-iododocosane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while oxidation can produce fluorinated alcohols or ketones.
Scientific Research Applications
Pentatetracontafluoro-22-iododocosane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems.
Medicine: Its unique properties are being explored for potential use in drug delivery systems.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical attack.
Mechanism of Action
The mechanism of action of pentatetracontafluoro-22-iododocosane involves its interaction with molecular targets through its fluorine and iodine atoms. The fluorine atoms can form strong bonds with other elements, while the iodine atom can participate in various chemical reactions. These interactions can affect the compound’s behavior in different environments and its reactivity with other molecules.
Comparison with Similar Compounds
Similar Compounds
Docosane: A hydrocarbon with a similar carbon chain length but without fluorine or iodine atoms.
1-Iododocosane: Similar to pentatetracontafluoro-22-iododocosane but lacks the fluorine atoms.
Perfluorodocosane: Contains only fluorine atoms attached to the carbon chain, without iodine.
Uniqueness
This compound is unique due to the combination of fluorine and iodine atoms in its structure. This combination imparts distinct chemical and physical properties, such as high stability, resistance to degradation, and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
29809-36-7 |
|---|---|
Molecular Formula |
C22F45I |
Molecular Weight |
1246.1 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22-pentatetracontafluoro-22-iododocosane |
InChI |
InChI=1S/C22F45I/c23-1(24,3(27,28)5(31,32)7(35,36)9(39,40)11(43,44)13(47,48)15(51,52)17(55,56)19(59,60)21(63,64)65)2(25,26)4(29,30)6(33,34)8(37,38)10(41,42)12(45,46)14(49,50)16(53,54)18(57,58)20(61,62)22(66,67)68 |
InChI Key |
XEPZXQWMUFPPFO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

